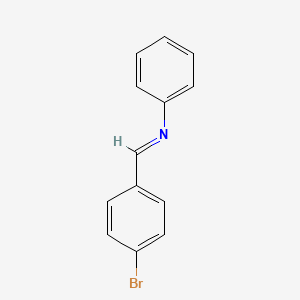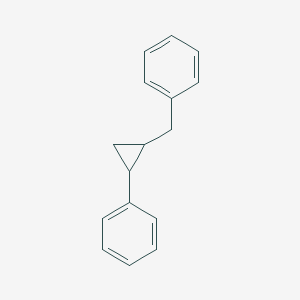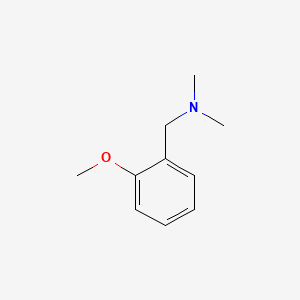![molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2](/img/structure/B3054249.png)
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Descripción general
Descripción
[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxymethyl and dimethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the reaction of 4-(ethoxymethyl)-2,6-dimethoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or borates.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The primary mechanism of action for [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is through its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of ethoxymethyl and dimethoxy groups.
Uniqueness:
Functional Group Diversity: The presence of ethoxymethyl and dimethoxy groups provides unique reactivity and selectivity in chemical reactions.
Propiedades
IUPAC Name |
[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKFWFNEMRLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)COCC)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437046 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591249-50-2 | |
| Record name | [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
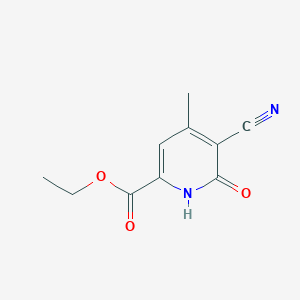
![Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-](/img/structure/B3054167.png)
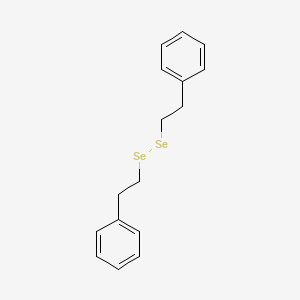
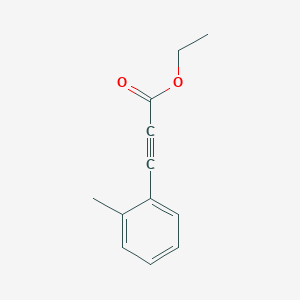
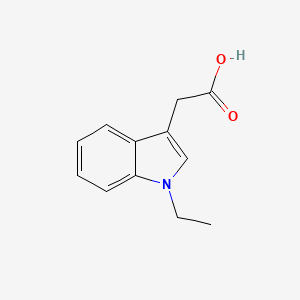
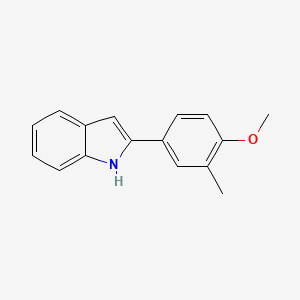

![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)

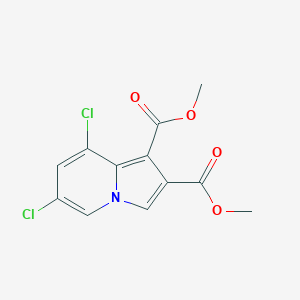
![2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B3054185.png)
